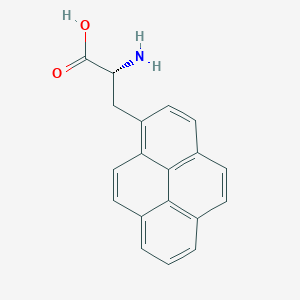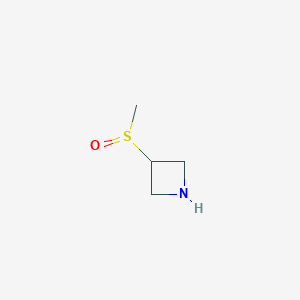
cis-3-Amino-N-isopropylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Amino-N-isopropylcyclohexanecarboxamide is a compound of interest in various fields of chemistry and biology due to its unique structural and functional properties. This compound features a cyclohexane ring with an amino group and an isopropyl group attached to the carboxamide moiety, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Amino-N-isopropylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of appropriate aromatic or cyclohexene derivatives. This process can yield a mixture of cis- and trans-isomers, which are then separated by recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
cis-3-Amino-N-isopropylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like THF or ethanol.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted cyclohexanecarboxamides from substitution reactions.
Aplicaciones Científicas De Investigación
cis-3-Amino-N-isopropylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential as a selective inhibitor of neuronal GABA transport.
Medicine: It is explored for its potential therapeutic applications, including as a component in drug development for neurological disorders.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cis-3-Amino-N-isopropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a GABA transport inhibitor, it binds to GABA transporters in the neuronal membrane, blocking the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications for neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
cis-3-Aminocyclohexanecarboxylic acid: A conformationally restricted analogue of GABA, known for its selective inhibition of neuronal GABA transport.
trans-4-Aminocyclohexanecarboxylic acid: Another isomer with different biological activity and applications.
Uniqueness
cis-3-Amino-N-isopropylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential as a GABA transport inhibitor make it a valuable compound in both synthetic chemistry and biomedical research.
Propiedades
IUPAC Name |
(1R,3S)-3-amino-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFPUMLJRWMFZ-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate](/img/structure/B8084763.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8084783.png)


![N-[2-(4-Hydroxyphenyl)ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8084816.png)
![(2R)-N-[6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]pyrrolidine-2-carboxamide](/img/structure/B8084821.png)
![(4-methoxyphenyl)methyl 3-[[(2S)-2,6-bis[[(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoyl]amino]propanoate](/img/structure/B8084825.png)
![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8084830.png)



![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride](/img/structure/B8084847.png)

